- Preparation method of cyproconazole, China, , ,

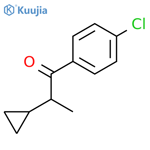

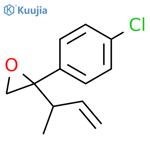

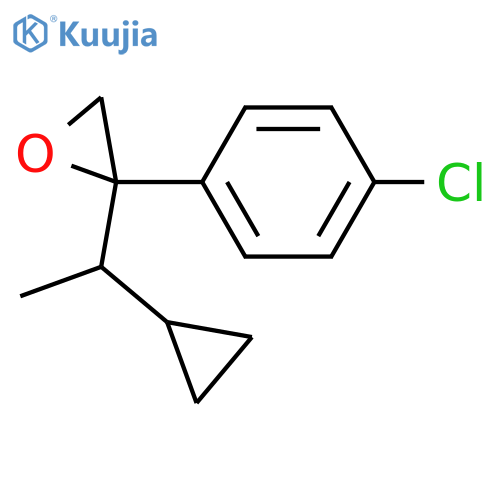

Cas no 94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane)

94361-26-9 structure

Nom du produit:2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane

Numéro CAS:94361-26-9

Le MF:C13H15ClO

Mégawatts:222.710602998734

CID:1984195

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Propriétés chimiques et physiques

Nom et identifiant

-

- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane

- Oξrane, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)-

- T3OTJ BR DG&

- BY1&

- - AL3TJ

- 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (ACI)

-

- Piscine à noyau: 1S/C13H15ClO/c1-9(10-2-3-10)13(8-15-13)11-4-6-12(14)7-5-11/h4-7,9-10H,2-3,8H2,1H3

- La clé Inchi: QKTOXOPFYCOLPV-UHFFFAOYSA-N

- Sourire: ClC1C=CC(C2(CO2)C(C2CC2)C)=CC=1

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Tetrahydrothiophene Solvents: Acetonitrile ; 50 °C; overnight, 50 °C → 100 °C

1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C

1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C

1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C

1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Dimethyl sulfide Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt

1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt

Référence

- New synthetic method of cyproconazole, Huaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354

Méthode de production 3

Conditions de réaction

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 rt; 10 h, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 rt; 10 h, rt

Référence

- Preparation method of cyproconazole, China, , ,

Méthode de production 4

Conditions de réaction

Référence

- Antifungal 1,2,4-triazolyl derivatives having a 5-sulfur substituent, United States, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Dimethyl sulfoxide ; rt → 70 °C; 3 h, 70 - 80 °C; 80 °C → rt

1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C

1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C

Référence

- Method for preparing ethylene oxide derivative, China, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Water ; rt → 40 °C

1.2 120 min, 40 °C; 2 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C

1.2 120 min, 40 °C; 2 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C

Référence

- Process for preparation of epoxides from aldehydes or ketones, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Tetrabutylammonium bromide Solvents: Thioanisole ; 60 - 65 °C; 65 °C → 70 °C; 1 h, 65 - 70 °C; 70 °C → 60 °C

1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C

1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C

Référence

- Method for preparing triazole germicide, China, , ,

Méthode de production 8

Méthode de production 9

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 60 - 90 min, reflux

Référence

- New preparation method of cyproconazole with high yield, China, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 Solvents: Acetonitrile ; 10 h, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 Solvents: Acetonitrile ; 10 h, rt

Référence

- Studies on synthesis of cyproconazole, Xiandai Nongyao, 2004, 3(4), 10-12

Méthode de production 11

Conditions de réaction

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; 0 °C; 16 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt

Référence

- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Dimethyl sulfide , Potassium hydroxide Solvents: Isobutanol

Référence

- Method for preparing cyproconazole, China, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Zinc , Cuprous chloride Catalysts: Acetyl chloride Solvents: Dichloromethane ; 10 - 12 min, rt

1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C

1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C

Référence

- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: tert-Butanol Solvents: Ethyl sulfide ; 4 h, 35 °C

1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C

1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C

Référence

- Process for preparing cyproconazole, China, , ,

Méthode de production 15

Conditions de réaction

Référence

- Process for preparation of chiral Cyproconazole, China, , ,

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Raw materials

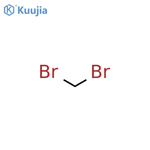

- Dibromomethane

- 2-(4-Chlorophenyl)-2-(1-methyl-2-propen-1-yl)oxirane

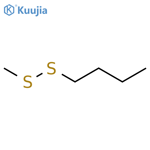

- butyl methyl sulphide

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

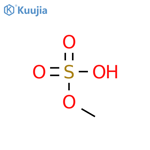

- Sulfuric acid,monomethyl ester

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Preparation Products

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Littérature connexe

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane) Produits connexes

- 927967-71-3(methyl 5-{(6-phenylpyrimidin-4-yl)sulfanylmethyl}furan-2-carboxylate)

- 1021265-22-4(8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)

- 1428380-50-0(N-4-(2-methoxyphenoxy)but-2-yn-1-yl-5-methylthiophene-2-sulfonamide)

- 2549006-17-7(1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)

- 17591-59-2(3,5-dibenzyl-1,2,4-triazol-4-amine)

- 1805624-36-5(3-(Difluoromethyl)-5-methyl-2-nitro-4-(trifluoromethyl)pyridine)

- 2228710-51-6(3-amino-2-(2-ethynylphenyl)propanoic acid)

- 2580204-90-4(7-{(benzyloxy)carbonylamino}-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid)

- 1341822-40-9(1-(4-Chloro-3-fluorophenyl)-1-butanol)

- 2138513-45-6(6-Ethoxy-2-(trifluoromethyl)quinolin-3-ol)

Fournisseurs recommandés

Enjia Trading Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Jinan Hanyu Chemical Co.,Ltd.

Membre gold

Fournisseur de Chine

Lot

pengshengyue

Membre gold

Fournisseur de Chine

Lot

Nanjing jingzhu bio-technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot